Hexadecanamide, N-cyclohexyl-
Overview
Description
Hexadecanamide, N-cyclohexyl- is an organic compound with the molecular formula C22H43NO. It is a type of fatty acid amide, specifically a derivative of hexadecanamide where the hydrogen atom of the amide group is replaced by a cyclohexyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecanamide, N-cyclohexyl- can be synthesized through the reaction of hexadecanoic acid (palmitic acid) with cyclohexylamine. The reaction typically involves the formation of an amide bond between the carboxyl group of hexadecanoic acid and the amine group of cyclohexylamine. This process can be catalyzed by various agents, such as carbodiimides or acid chlorides, under controlled conditions of temperature and pH.
Industrial Production Methods
In industrial settings, the production of Hexadecanamide, N-cyclohexyl- often involves the use of high-pressure reactors and catalysts to optimize the yield and purity of the product. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Hexadecanamide, N-cyclohexyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the amide group to an amine group, resulting in the formation of secondary or tertiary amines.
Substitution: The compound can participate in substitution reactions where the cyclohexyl group or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
Hexadecanamide, N-cyclohexyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying amide chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic applications, such as in drug delivery systems and as a bioactive molecule.
Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism by which Hexadecanamide, N-cyclohexyl- exerts its effects involves interactions with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in cellular processes. For example, its antimicrobial activity may result from disrupting microbial cell membranes or inhibiting essential enzymes.
Comparison with Similar Compounds
Similar Compounds
Hexadecanamide: The parent compound without the cyclohexyl group.
N-cyclohexylacetamide: A similar amide with a shorter carbon chain.
N-cyclohexylbenzamide: An aromatic amide with a benzene ring.
Uniqueness
Hexadecanamide, N-cyclohexyl- is unique due to its specific structure, which combines the properties of a long-chain fatty acid amide with the cyclohexyl group. This combination imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
N-cyclohexylhexadecanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-22(24)23-21-18-15-14-16-19-21/h21H,2-20H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNIVLAQPVUFDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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